Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 2-iodophenyl group, and a 7-oxoheptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylacetic acid and ethyl 7-oxoheptanoate.
Esterification: The 2-iodophenylacetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-iodophenylacetate.
Condensation Reaction: Ethyl 2-iodophenylacetate is then subjected to a condensation reaction with ethyl 7-oxoheptanoate in the presence of a base such as sodium ethoxide. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2-iodophenylacetic acid and ethanol are reacted in industrial reactors with sulfuric acid as the catalyst.
Continuous Condensation: The esterified product is continuously fed into a reactor where it undergoes condensation with ethyl 7-oxoheptanoate in the presence of sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways Involved: It can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate can be compared with similar compounds such as:
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound makes it unique due to the specific reactivity and steric effects associated with iodine. This can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Biological Activity
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H19IO3 and a molecular weight of approximately 374.21 g/mol. The compound features a heptanoate backbone with a ketone functional group at the seventh carbon and an ethyl ester group. The presence of the 2-iodophenyl substituent enhances its reactivity and potential for biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression through acetylation and deacetylation processes. HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
- HDAC Inhibition : this compound was evaluated for its HDAC inhibitory activity using various cancer cell lines. The compound demonstrated significant inhibition of HDAC activity, leading to increased acetylation of histones, which correlated with enhanced expression of tumor suppressor genes .
- Cell Viability Assays : In assays measuring cell viability, the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined to be within the micromolar range, indicating potent anti-cancer properties .
In Vivo Studies
Case studies involving animal models have shown that this compound can reduce tumor growth in xenograft models of human cancers. The compound was administered at varying doses, with results indicating a significant reduction in tumor size compared to control groups .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | Similar structure with different iodinated position | Potentially different biological activity profile |
Ethyl 4-(bromophenyl)-4-oxobutanoate | Contains bromine instead of iodine | Different halogen may influence reactivity |
Methyl 3-(trifluoromethyl)phenylacetate | Features trifluoromethyl group | Unique electronic properties due to fluorine |
The iodinated phenyl configuration in this compound may enhance its reactivity and biological interactions compared to these similar compounds .
Properties
IUPAC Name |
ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIKWKINJZTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645709 | |
Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-18-9 | |
Record name | Ethyl 2-iodo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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